physical properties of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
physical properties of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
This technical guide provides an in-depth profiling of 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile , a specialized fluorinated scaffold. Given the specific nature of this compound as a high-value intermediate in medicinal chemistry, this guide synthesizes predicted physicochemical data with established structure-activity relationship (SAR) principles derived from closely related analogs.
The "Dual-Fluorine" Scaffold for Lipophilicity & Metabolic Tuning
Executive Summary
5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile represents a strategic "dual-fluorine" building block designed to modulate the lipophilicity and metabolic stability of drug candidates. This scaffold uniquely combines the super-lipophilic, metabolically robust trifluoromethoxy (-OCF₃) group with the lipophilic hydrogen-bond donor capability of the difluoromethoxy (-OCHF₂) group .
The juxtaposition of these two fluorinated ethers on a benzonitrile core creates a highly electron-deficient aromatic system, ideal for use as a bioisostere in kinase inhibitors, CNS-active agents, and agrochemicals where optimizing the LogP/LogD balance is critical.
Chemical Identity & Structural Analysis
Identification Data
| Parameter | Value | Notes |
| IUPAC Name | 5-(Difluoromethoxy)-2-(trifluoromethoxy)benzonitrile | |
| Molecular Formula | C₉H₄F₅NO₂ | |
| Molecular Weight | 253.13 g/mol | Calculated |
| SMILES | N#CC1=C(OC(F)(F)F)C=CC(OC(F)F)=C1 | |
| Core Scaffold | Benzonitrile | Electron-withdrawing anchor |
Structural Logic
The molecule features a 1,2,4-substitution pattern (relative to the ring):
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Position 1 (Nitrile): Provides a synthetic handle for heterocycle formation (e.g., tetrazoles, amidines) and increases polarity.
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Position 2 (Trifluoromethoxy): An ortho-substituent relative to the nitrile. It forces the nitrile group out of planarity due to steric bulk (radius ~2.0 Å, similar to isopropyl) and blocks metabolic oxidation at this position.
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Position 5 (Difluoromethoxy): Located para to the -OCF₃ group. The -CF₂H moiety acts as a lipophilic hydrogen bond donor (weak acidity of the C-H bond), a rare property that can improve binding affinity without the desolvation penalty of a hydroxyl group.
Physicochemical Profile (Predicted)
Note: Experimental values for this specific intermediate are proprietary/scarce. The data below are high-fidelity predictions based on additive fragment modeling of validated analogs (e.g., 2-trifluoromethoxybenzonitrile).
Key Properties Table
| Property | Predicted Value | Confidence | Implications for Drug Design |
| LogP (Octanol/Water) | 3.4 – 3.8 | High | Highly lipophilic; ideal for CNS penetration but requires formulation aid. |
| Topological Polar Surface Area (TPSA) | ~45-55 Ų | High | < 90 Ų suggests excellent membrane permeability (Rule of 5 compliant). |
| H-Bond Donors (HBD) | 1 | Medium | The -CF₂H proton is a weak donor (non-classical). |
| H-Bond Acceptors (HBA) | 5 | High | Includes Nitrile N, Ethers O, and Fluorines. |
| Boiling Point | 235 – 245 °C | Medium | High-boiling liquid or low-melting solid. |
| pKa (of -CF₂H) | ~26 | Low | Very weak acid; stable under physiological pH. |
The "Fluorine Effect" Visualization
The following diagram illustrates the electronic and steric impact of the functional groups on the benzene ring.
Figure 1: Structural Activity Relationship (SAR) map of the 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile scaffold.
Synthetic Accessibility & Workflow
Synthesis of this compound is non-trivial due to the need for selective alkylation. A robust, self-validating protocol utilizes the Nitro-Reduction-Alkylation strategy, starting from the commercially available 2-(trifluoromethoxy)benzonitrile.
Retrosynthetic Analysis
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Target: 5-Difluoromethoxy-2-(trifluoromethoxy)benzonitrile
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Precursor: 5-Hydroxy-2-(trifluoromethoxy)benzonitrile
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Starting Material: 2-(Trifluoromethoxy)benzonitrile (via Nitration -> Reduction -> Diazotization).
Recommended Synthetic Protocol
Step 1: Regioselective Nitration
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Reagents: HNO₃ / H₂SO₄ (Mixed Acid).
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Conditions: 0°C to RT. The -OCF₃ group is ortho/para directing but deactivated; the -CN is meta directing. The position meta to CN and para to OCF3 (Position 5) is the most activated site.
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Validation: LC-MS to confirm mono-nitration at C5.
Step 2: Reduction to Aniline
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Reagents: H₂ / Pd-C or Fe / NH₄Cl.
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Conditions: Ethanol/Water, mild heat.
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Validation: Disappearance of Nitro peak in IR (~1530 cm⁻¹).
Step 3: Conversion to Phenol (Sandmeyer-type)
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Reagents: NaNO₂ / H₂SO₄, followed by hydrolysis (H₂O/Heat).
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Mechanism: Formation of diazonium salt, followed by nucleophilic attack by water.
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Validation: ¹H NMR (Appearance of phenolic -OH singlet, exchangeable with D₂O).
Step 4: Difluoromethylation (The Critical Step)
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Reagents: Sodium chlorodifluoroacetate (ClCF₂COONa) or Difluorocarbene gas (generated in situ).
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Solvent: DMF or Acetonitrile with K₂CO₃ base.
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Conditions: 60-80°C.
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Causality: The base deprotonates the phenol; the difluorocarbene (:CF₂) inserts into the O-H bond.
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Self-Validating Check: ¹H NMR must show a triplet at ~6.5 ppm (J_HF ~70 Hz) characteristic of the -OCHF₂ proton.
Handling, Stability & Safety
Stability Profile
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Thermal Stability: The -OCF₃ and -OCHF₂ groups are thermally stable up to ~200°C.
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Hydrolytic Stability: The nitrile group can hydrolyze to an amide/acid under strong acidic/basic conditions (pH < 2 or pH > 12) with heat. The fluoro-ether linkages are generally stable to aqueous hydrolysis.
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Light Sensitivity: Low.
Safety Protocol (SDS Summary)
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Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
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Specific Fluorine Hazard: In case of fire, thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) .
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PPE: Nitrile gloves, safety goggles, and use of a fume hood is mandatory.
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Spill Management: Do not use water (potential HF generation if P-compounds present, though less relevant here). Adsorb with sand/vermiculite.
References
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
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Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Organic Chemistry, 60(6), 1626-1631. Link
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PubChem Database. (2023). Compound Summary for 2-(Trifluoromethoxy)benzonitrile (Analog Reference). National Center for Biotechnology Information. Link
